Cas no 37895-46-8 (1,2,5-Oxadiazole-3-carboxylicacid, 4-methyl-, hydrazide, 5-oxide)

1,2,5-Oxadiazole-3-carboxylicacid, 4-methyl-, hydrazide, 5-oxide structure
37895-46-8 structure
Product Name:1,2,5-Oxadiazole-3-carboxylicacid, 4-methyl-, hydrazide, 5-oxide
Numero CAS:37895-46-8
MF:C4H6N4O3
MW:158.115439891815
CID:306989
PubChem ID:135468153
Update Time:2025-04-19

1,2,5-Oxadiazole-3-carboxylicacid, 4-methyl-, hydrazide, 5-oxide Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2,5-Oxadiazole-3-carboxylicacid, 4-methyl-, hydrazide, 5-oxide
    • 5-hydroxy-N-imino-4-methyl-2H-1,2,5-oxadiazole-3-carboxamide
    • (e)-diazenyl(5-hydroxy-4-methyl-2,5-dihydro-1,2,5-oxadiazol-3-yl)methanone
    • 3-Methyl-4-furoxancarbohydrazid
    • 3-Methyl-4-furoxancarbohydrazide
    • 3-Methyl-4-furoxancarbons
    • 3-Methyl-4-furoxancarboxylic acid hydrazide
    • 3-Methylfuroxan-4-carboxylic acid hydrazide
    • 4-methyl-5-oxy-furazan-3-carboxylic acid hydrazide
    • AC1L2IIN
    • AC1Q5JVS
    • CHEMBL2338420
    • CTK1C2794
    • Methyl-furoxancarbohydrazid
    • ST002752
    • NSC234489
    • 1,2,5-Oxadiazole-3-carboxylic acid, 4-methyl-, hydrazide, 5-oxide
    • F2EZ8E6Z4P
    • AKOS024274064
    • Furazancarboxylic acid, methyl-, hydrazide, 5-oxide
    • Furazancarboxylic acid, hydrazide, 5-oxide
    • 37895-46-8
    • 4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carbohydrazide
    • NSC-234489
    • Inchi: 1S/C4H6N4O3/c1-2-3(4(9)6-5)7-11-8(2)10/h5H2,1H3,(H,6,9)
    • Chiave InChI: MCSNAXPUEZZHNA-UHFFFAOYSA-N
    • Sorrisi: O1N=C(C(NN)=O)C(C)=[N+]1[O-]

Proprietà calcolate

  • Massa esatta: 158.04408
  • Massa monoisotopica: 158.04399
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 236
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 98
  • XLogP3: -0.3

Proprietà sperimentali

  • Densità: 1.84
  • Punto di ebollizione: 223°Cat760mmHg
  • Punto di infiammabilità: 88.7°C
  • Indice di rifrazione: 1.707
  • PSA: 98.01
  • LogP: 0.10620
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd